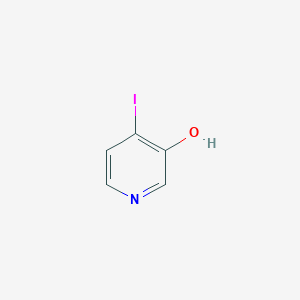

4-Iodopyridin-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFQSXPNVJVXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626299 | |

| Record name | 4-Iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-20-7 | |

| Record name | 4-Iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Reactivity and Mechanistic Pathways of 4 Iodopyridin 3 Ol

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines, particularly those bearing electron-withdrawing groups and a good leaving group.

Regioselectivity and Substrate Scope in Substitution Reactions

In pyridine (B92270) systems, nucleophilic attack is favored at the α (2- and 6-) and γ (4-) positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negative charge in the intermediate Meisenheimer complex. uoanbar.edu.iqdavuniversity.orggla.ac.uk For 4-Iodopyridin-3-ol, the iodine atom is located at the activated γ-position, making it susceptible to displacement by nucleophiles. ambeed.com The hydroxyl group at the 3-position further influences the regioselectivity.

The position of the leaving group on the pyridine ring significantly impacts the reaction rate, with the general trend being γ > α >> β. davuniversity.orggla.ac.uk This makes the iodine at the 4-position of this compound highly susceptible to nucleophilic substitution. ambeed.com The presence of multiple halogens on a pyridine ring allows for sequential functionalization, with the more reactive halogen being substituted first. In dihalogenated pyridines, a selective bromine-lithium exchange can occur, leaving other halogens intact for subsequent reactions. researchgate.net

While specific studies detailing the substrate scope for this compound are not extensively documented in the provided results, general principles of SNAr on halopyridines suggest that a variety of nucleophiles, such as amines, thiols, and alkoxides, can displace the iodide. ambeed.com The regioselectivity of nucleophilic aromatic substitution is primarily dictated by the position of the leaving group relative to electron-withdrawing groups; they must be ortho or para to each other. organicchemistrytutor.com

Influence of Halogen and Hydroxyl Groups on Pyridine Ring Reactivity

The electronic properties of both the iodine and hydroxyl substituents play a crucial role in the reactivity of the pyridine ring. The electronegative nitrogen atom in the pyridine ring decreases the electron density, deactivating it towards electrophilic attack but activating it for nucleophilic substitution at the 2- and 4-positions. uoanbar.edu.iq

The hydroxyl group (-OH) is an activating group, donating electron density to the ring through resonance. However, its effect is position-dependent. In the case of this compound, the hydroxyl group at the 3-position can influence the reactivity at the adjacent C4 position. The electron-withdrawing nature of halogens also affects the electron distribution across the pyridine ring, impacting reactivity at different positions. vulcanchem.com

The halogen's ability to act as a leaving group in SNAr reactions is also a critical factor. While fluorine is the most electronegative and induces the strongest positive charge on the carbon it is attached to, making it the best leaving group in some SNAr contexts, iodine is generally a good leaving group due to the relatively weak C-I bond. organicchemistrytutor.com The combined electronic effects of the hydroxyl group and the iodine atom, along with the inherent reactivity of the pyridine nucleus, make this compound a versatile substrate for nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Pyridine itself is highly resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqgla.ac.uk Reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iqdavuniversity.orggla.ac.uk The nitrogen atom can also be protonated in acidic media, further deactivating the ring. uoanbar.edu.iq

In substituted pyridines, the directing effects of existing groups determine the position of electrophilic attack. For this compound, the hydroxyl group is an ortho-, para-directing activator, while the iodine is a deactivator but also ortho-, para-directing. The electron-rich nature of a pyridine ring can make it susceptible to EAS reactions like nitration, sulfonation, and halogenation. ambeed.com However, the strong deactivation by the pyridine nitrogen generally overrides these effects, making electrophilic substitution on the ring challenging.

Metal-Mediated and Catalyzed Transformations

The carbon-iodine bond in this compound is a key site for various metal-catalyzed cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Cross-Coupling Reactivity at the Iodine Moiety (e.g., Heck, Sonogashira)

The iodine substituent on the pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. ambeed.com The reactivity of halogens in these couplings generally follows the order I > Br > Cl. vulcanchem.com This allows for selective functionalization of polyhalogenated pyridines.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. uwindsor.cafu-berlin.de this compound can, in principle, undergo Heck reactions to introduce alkenyl groups at the 4-position. ambeed.com The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. fu-berlin.de

Sonogashira Reaction: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, often co-catalyzed by a copper species. rsc.org This reaction is a highly efficient method for forming C(sp²)–C(sp) bonds. rsc.orgbeilstein-journals.org this compound is a suitable substrate for Sonogashira coupling, allowing for the introduction of various alkynyl moieties at the 4-position. vulcanchem.com These reactions are typically performed under mild conditions. rsc.org The table below shows examples of Sonogashira coupling reactions with various aryl iodides.

| Aryl Iodide | Alkyne | Catalyst | Product | Yield (%) |

| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | 4-(Phenylethynyl)toluene | 95 |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | 1-Methoxy-4-(phenylethynyl)benzene | 82 |

| 4-Iodobenzaldehyde | 3-Ethynylpyridine | Not specified | 4-((Pyridin-3-yl)ethynyl)benzaldehyde | 45 |

| 4-Iodoanisole | 3-Ethyl-1-pentyn-3-ol | PdCl₂(PPh₃)₂ | 1-(4-Methoxyphenyl)-3-ethylpent-1-yn-3-ol | 81 |

This table presents data from Sonogashira reactions of various iodoarenes to illustrate the general applicability of the reaction. rsc.orgresearchgate.net

Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on a directing group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a lithiated intermediate that can be trapped with various electrophiles.

For pyridin-3-ol systems, the hydroxyl group or a protected derivative can act as a directing group. For instance, carbamoylation of 3-hydroxypyridine (B118123) followed by ortho-lithiation with lithium diisopropylamide (LDA) can selectively functionalize the C4 position. nih.gov The tetrahydropyran-2-yloxy (OTHP) group has also been shown to be an effective ortho-directing group for the lithiation of pyridines. researchgate.net In the case of 3-(O-THP)pyridine, lithiation with n-butyllithium followed by trapping with an electrophile allows for functionalization at the C2 and C4 positions. researchgate.net

These DoM strategies could potentially be applied to this compound, with the hydroxyl group directing metalation to the C2 position. This would provide a route to tri-substituted pyridine derivatives that are otherwise difficult to access. nih.gov

Redox Chemistry of Iodopyridinol Systems

The redox chemistry of iodopyridinol systems, while not extensively documented specifically for this compound, can be inferred from the electrochemical behavior of the constituent pyridine and phenol (B47542) moieties, as well as related halopyridines. The molecule incorporates a pyridine ring, which can undergo reduction, and a hydroxyl group attached to the aromatic system, which is susceptible to oxidation. The iodine substituent significantly influences the electron density of the ring and introduces its own redox characteristics.

The reduction of the pyridine ring is a well-known process, typically occurring at negative potentials to form radical anions. The presence of an electron-withdrawing iodine atom is expected to make the ring more amenable to reduction (i.e., occur at less negative potentials) compared to the parent pyridin-3-ol.

The carbon-iodine bond itself is a key player in the redox chemistry. Aryl iodides can undergo reductive cleavage of the C-I bond to form an aryl radical and an iodide ion. This process is often utilized in electrochemical synthesis. Conversely, oxidative processes can involve the iodine atom, potentially leading to hypervalent iodine species under specific conditions, although this typically requires strong oxidizing agents.

Table 1: Predicted Redox Behavior of this compound

| Process | Moiety Involved | Expected Products | Influencing Factors |

|---|---|---|---|

| Oxidation | Hydroxyl Group | Phenoxy radical | pH, solvent, electrode material |

| Reduction | Pyridine Ring | Radical anion | pH, electron-withdrawing/donating groups |

Rearrangement and Isomerization Pathways

Rearrangement reactions in pyridinol systems can occur through various mechanisms, including those involving ionic or radical intermediates. For halogenated pyridines, base-catalyzed rearrangements are of significant interest, often proceeding through highly reactive hetaryne intermediates.

Base-Catalyzed Halide Isomerization and Proposed Aryne Intermediates

Recent studies on the base-catalyzed isomerization of aryl halides have provided significant insight into pathways that are likely applicable to this compound. Research has demonstrated that simple aryl halides can undergo isomerization when treated with a non-nucleophilic base. rsc.orgrsc.org This process is particularly relevant for 3-halopyridines, which can isomerize to 4-halopyridines. rsc.orgamazonaws.com

The proposed mechanism for this transformation involves the formation of a pyridyne intermediate. rsc.orgamazonaws.com In the context of a 3-halopyridine, a strong base can abstract a proton from either the C2 or C4 position. For 3-bromopyridine, deprotonation at C4 is followed by the elimination of the bromide ion to generate a transient 3,4-pyridyne intermediate. rsc.orgnih.gov This highly reactive species can then undergo a reversible HX elimination/addition process. rsc.org

For this compound, a similar pathway can be envisioned. The presence of the acidic hydroxyl group (or its conjugate base, the phenoxide) at the 3-position would influence the acidity of the adjacent ring protons. Under strong basic conditions, deprotonation could occur at the C5 position, leading to the elimination of the iodide to form a 4,5-pyridyne intermediate. However, a more likely pathway, by analogy to 3-halopyridines, involves deprotonation at the C5 position followed by elimination of iodide to form a 4,5-pyridyne. Alternatively, if a proton at C2 is abstracted, a 2,4-pyridyne could be proposed, though this is generally less favored. The most plausible intermediate, based on studies of 3-halopyridines, would be the 3,4-pyridyne, formed by proton abstraction at C5 from a related 3-iodo-4-hydroxypyridine isomer, or through a more complex rearrangement cascade.

The distortion of the pyridyne bond, influenced by substituents, governs the regioselectivity of subsequent nucleophilic attack. nih.gov In the case of this compound, the electron-donating hydroxyl group would play a crucial role in directing the regiochemistry of any addition to the aryne intermediate. While the "halogen dance" is a known phenomenon for the base-catalyzed rearrangement of halogenated arenes, the use of non-nucleophilic bases to promote isomerization via aryne intermediates offers a complementary strategy for achieving unconventional substitution patterns in pyridine derivatives. nih.gov

Sophisticated Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-Iodopyridin-3-ol, offering insights into the proton and carbon environments within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR, COSY, HSQC, ROESY, HOESY)

¹H NMR: Proton NMR spectra provide information about the chemical environment of hydrogen atoms. For pyridine (B92270) derivatives, proton signals are typically observed in the aromatic region. In related iodopyridine structures, the protons on the pyridine ring appear as coupled doublets and multiplets in the range of δ 7.5–8.5 ppm. For instance, in a similar compound, 3-iodopyridin-4-ol, a ¹H NMR spectrum was recorded on a Bruker AM-300 instrument. nih.gov

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Pyridine carbons typically resonate between δ 110–160 ppm. For a related compound, 5-bromo-2-iodopyridin-3-yl acetate (B1210297), the carbonyl carbon of the acetate group appears around δ 170 ppm.

¹⁹F NMR: While not directly applicable to this compound itself unless fluorinated derivatives are synthesized, ¹⁹F NMR is a powerful tool for structural elucidation in fluorinated analogues. rsc.org

2D NMR Techniques: More complex NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are employed to establish connectivity and spatial relationships. mpg.dewhiterose.ac.uk

Interactive Table: Representative NMR Data for Pyridine Derivatives

| Technique | Nucleus | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H NMR | ¹H | 7.5 - 8.5 (pyridine protons) | Chemical environment of protons |

| ¹³C NMR | ¹³C | 110 - 160 (pyridine carbons) | Carbon framework |

| COSY | ¹H-¹H | N/A | Proton-proton couplings |

| HSQC | ¹H-¹³C | N/A | Direct C-H correlations |

| NOESY/ROESY | ¹H-¹H | N/A | Through-space proton proximities |

Isotopic Labeling for Detailed Structural Elucidation and Mechanistic Insights

Isotopic labeling, such as the incorporation of ¹³C, ¹⁵N, or deuterium, is a powerful strategy for tracking the fate of atoms in chemical reactions and for assigning NMR signals unequivocally. researchgate.netwikipedia.org For instance, the synthesis of ¹⁵N-labeled pyridines can be achieved through a ring-opening and ring-closing sequence involving Zincke imine intermediates and ¹⁵NH₄Cl. This approach allows for detailed mechanistic studies and can aid in the analysis of complex NMR spectra. The use of ¹³C-labeled precursors in the biosynthesis of a related pyridinol-containing cofactor has been instrumental in elucidating its formation pathway. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. rsc.orgbiorxiv.orgnih.gov For this compound (C₅H₄INO), the predicted monoisotopic mass is 220.93376 Da. uni.lu HRMS data is typically acquired using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. acs.orgrsc.org

Interactive Table: Predicted m/z Values for this compound Adducts in HRMS

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 221.94104 |

| [M+Na]⁺ | 243.92298 |

| [M-H]⁻ | 219.92648 |

| [M+NH₄]⁺ | 238.96758 |

| [M+K]⁺ | 259.89692 |

Data sourced from PubChemLite. uni.lu

Fragmentation Pathway Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. libretexts.org When subjected to ionization, the molecular ion of this compound will break apart in a predictable manner. libretexts.org Analysis of these fragment ions helps to confirm the connectivity of the atoms. cas.cn Common fragmentation pathways for organic molecules include the loss of small, stable neutral molecules or radicals. libretexts.org For a related compound, 3-iodopyridin-4-ol, the most abundant peak in the GC-MS spectrum is observed at m/z 127, corresponding to the iodine cation (I⁺), with the molecular ion peak at m/z 221. nih.gov The fragmentation of similar aromatic compounds often involves the cleavage of bonds adjacent to heteroatoms or functional groups. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. savemyexams.com Key absorptions for this compound would include:

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. The C-I bond, for example, would be expected to produce a strong signal in the Raman spectrum.

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy and Spectroelectrochemistry

The electronic transitions of pyridinol derivatives are complex and highly dependent on factors such as substitution patterns and solvent polarity. chemeurope.comunlp.edu.ar UV-Visible (UV-Vis) spectroscopy is a primary tool for investigating these electronic properties. bioglobax.com

For substituted pyridines, the electronic spectra are characterized by π-π* and n-π* transitions. The position and intensity of these bands are influenced by the nature and position of substituents on the pyridine ring. researchgate.net In the case of 4-substituted pyridines, electron-donating groups can increase the electron density around the ring, affecting the energy of electronic transitions. rsc.org Conversely, electron-withdrawing groups will have the opposite effect. The solvent environment also plays a crucial role; nonpolar solvents tend to favor the 2-hydroxypyridine (B17775) tautomer, while polar solvents like water and alcohols favor the 2-pyridone form in related compounds. chemeurope.comwikipedia.org

Table 1: Predicted UV-Vis Spectroscopic Data for Related Pyridinols

| Compound | Transition | Wavelength (λmax) | Solvent | Reference |

|---|---|---|---|---|

| 2-Pyridone | π-π* | 293 nm | Water | wikipedia.org |

This table is illustrative and based on data for related pyridinol compounds. Specific experimental values for this compound may vary.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. univ-lyon1.fr For pyridinol derivatives, XRD studies have been crucial in resolving the tautomeric ambiguity between the pyridone and hydroxypyridine forms in the solid state. chemeurope.comwikipedia.org

In the case of 2-pyridone and its derivatives, X-ray crystallography has shown that the pyridone tautomer is typically predominant in the solid state. chemeurope.comwikipedia.org These studies reveal key structural details, such as bond lengths and the formation of intermolecular hydrogen-bonding networks. For instance, in the solid state, 2-pyridones often form helical structures through hydrogen bonds. chemeurope.comwikipedia.org The crystal structure of related 4-substituted pyridine complexes has been shown to be influenced by the electronic nature of the substituent. acs.org

While a specific crystal structure for this compound is not detailed in the provided search results, XRD analysis would be expected to reveal:

The preferred tautomeric form in the solid state.

The precise bond lengths and angles of the molecule.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential halogen bonding involving the iodine atom.

For example, the crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, a related pyridine derivative, was determined by single-crystal X-ray diffraction, providing detailed information on its molecular geometry and crystal packing. researchgate.net

Table 2: Representative Crystallographic Data for a Related Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.901(2) |

| b (Å) | 13.380(4) |

| c (Å) | 11.537(3) |

| β (°) | 95.760(5) |

| Volume (ų) | 906.3 |

| Z | 4 |

Data for 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol. researchgate.net

Advanced Surface Imaging Techniques (e.g., High-Resolution Atomic Force Microscopy, HR-AFM for related molecules)

High-Resolution Atomic Force Microscopy (HR-AFM) is a powerful technique for visualizing the surfaces of materials at the atomic and molecular scale. nih.gov While direct HR-AFM studies on this compound are not available, research on related pyridine-functionalized surfaces and other organic molecules provides a strong indication of the insights this technique could offer.

HR-AFM, particularly with a CO-functionalized tip, can resolve the internal structure of molecules, including the discrimination of bond order and the identification of individual atoms based on characteristic image features. uam.esresearchgate.net For pyridine molecules, HR-AFM has been used to simulate images that show a strong dependence on the bonding configuration. uam.es This suggests that HR-AFM could be used to visualize the orientation and arrangement of this compound molecules on a surface.

Studies on pyridine-functionalized graphene oxide have utilized AFM to characterize the surface morphology of the modified material. rsc.org These studies showed that the surface roughness was significantly reduced after the adsorption of the pyridine derivatives, indicating the formation of a protective film. rsc.org Similarly, AFM has been used to study the surface morphology of thin films containing pyridine, revealing details about surface roughness and the formation of aggregates. researchgate.net This demonstrates the utility of AFM in understanding how molecules like this compound might assemble on and interact with different substrates.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 22503581 |

| 2-Pyridone | 8871 |

| 2-Hydroxypyridine | 8871 |

| 3-Chloropyridine | 7987 |

| 3-Cyanopyridine | 6950 |

| 3-Methoxypyridine | 69197 |

| 3-Methylpyridine | 637258 |

| Pyridine | 1049 |

| 4-Iodopyridine (B57791) | 74017 |

| 3-Iodopyridine (B74083) | 84524 |

| 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | 581196 |

Computational Chemistry and Theoretical Investigations of 4 Iodopyridin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. researchgate.net It is widely employed to calculate optimized molecular structures, reaction energies, and spectroscopic properties for pyridine (B92270) derivatives. researchgate.netresearchgate.net For 4-Iodopyridin-3-ol, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict its geometry, electronic characteristics, and reactivity. rsc.org Such calculations form the basis for more advanced theoretical explorations, including the analysis of frontier orbitals and reaction mechanisms. rsc.orgacs.org

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals determine the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. libretexts.orgdergipark.org.tr

In this compound, the electron-withdrawing iodine atom and the electron-donating hydroxyl group significantly influence the electronic landscape of the pyridine ring. DFT calculations can precisely map the HOMO and LUMO distributions. It is anticipated that the HOMO would have significant density on the pyridinol ring, particularly the oxygen atom, while the LUMO may be distributed over the pyridine ring and the C-I bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Theoretical analysis allows for the quantification of how substituents modify the frontier orbitals of a parent molecule through effects like orbital mixing, polarization, and electrostatic interactions. rsc.org Studies on related substituted pyridines have demonstrated that DFT is a reliable method for calculating and visualizing these orbitals and their energy gaps, providing insights into potential sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Calculated Value | Significance for this compound |

|---|---|---|

| HOMO Energy | -6.5 eV (example) | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV (example) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV (example) | Relates to chemical reactivity and electronic transitions. researchgate.net |

| Dipole Moment | ~3.0 D (example) | Quantifies molecular polarity, influencing solubility and intermolecular interactions. |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying stable reactants, products, and intermediates, as well as locating the transition states that connect them. For this compound, this methodology could be applied to model various potential reactions, such as nucleophilic aromatic substitution at the iodine-bearing carbon, reactions at the hydroxyl group, or metal-catalyzed cross-coupling reactions. kyoto-u.ac.jp

The process involves calculating the minimum energy path for a reaction and determining the activation energy (the energy barrier of the transition state), which governs the reaction rate. For instance, in the synthesis of related compounds, a "turbo" Grignard reaction has been used with iodopyridine precursors. uio.no DFT could model the mechanism of such an organometallic reaction, characterizing the key intermediates and transition states. Similarly, understanding the formation of reactive N-iodopyridinium ions, which can act as halogen transfer agents, can be achieved by modeling the protonation and subsequent iodine transfer steps. diva-portal.org

Electronic Structure and Frontier Molecular Orbital Analysis

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational flexibility and intermolecular interactions. researchgate.net This technique simulates the motion of atoms and molecules over time by solving Newton's equations of motion, making it a powerful tool for bridging the gap between static molecular structures and dynamic properties in a realistic (e.g., solvated) environment. researchgate.netbiorxiv.org

For this compound, MD simulations can be used to:

Analyze Conformational Preferences: Explore the rotational barrier around the C-O bond and the potential for different stable conformations (rotamers).

Study Solvation: Investigate how the molecule interacts with solvent molecules (e.g., water or organic solvents), including the formation and dynamics of hydrogen bonds between the hydroxyl group and the solvent.

Probe Intermolecular Interactions: In simulations with multiple molecules, MD can reveal how this compound molecules interact with each other, providing insights into the initial stages of aggregation or crystal nucleation. This is particularly relevant for understanding the interplay of hydrogen and halogen bonding in the condensed phase.

Analysis of MD trajectories often involves calculating metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. galaxyproject.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features required for a desired biological effect. researchgate.net

While no specific QSAR studies for this compound were identified, research on closely related analogs provides a strong blueprint for how such an analysis would proceed. For example, extensive QSAR studies have been performed on a series of 4-Arylthio & 4-Aryloxy-3-Iodopyridine-2(1H)-one analogs as inhibitors of HIV reverse transcriptase. researchgate.netresearchgate.net

Key findings from these related studies include:

Importance of Substituents: The models revealed that hydrophobic groups and specific electronic features at various positions on the pyridinone ring are crucial for potent anti-HIV activity. researchgate.net

Descriptor-Based Models: Statistically significant 2D and 3D-QSAR models were developed using descriptors that quantify properties like hydrophobicity, steric bulk, and electronic interactions. researchgate.net

Binding Mode Insights: The QSAR models, often combined with molecular docking, suggested that the 3-iodo-pyridinone scaffold interacts with key residues in the enzyme's active site, such as Lys101, Tyr181, and Trp229, through a combination of hydrogen bonds and π-π interactions. researchgate.netacs.org

A similar QSAR approach for this compound and its derivatives could be employed to predict their potential activity against various biological targets, guiding the synthesis of new therapeutic candidates.

Non-Covalent Interactions, Including Halogen Bonding, and Their Influence on Molecular Conformation and Crystal Packing

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal structure, and biological function of molecules. In this compound, two key interactions are prominent: hydrogen bonding (via the -OH group) and halogen bonding (via the -I atom).

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a nucleophile. beilstein-journals.orgmdpi.com The iodine atom in this compound is an effective halogen bond donor due to the presence of an electron-deficient region known as a σ-hole on its outer surface.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective for predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to validate both the computational model and the experimental structural assignment. researchgate.net

Vibrational Spectroscopy (FTIR and FT-Raman): DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. researchgate.net By comparing the calculated frequencies (often scaled to account for anharmonicity and basis set limitations) with experimental FTIR and FT-Raman spectra, a detailed assignment of vibrational modes can be achieved. This has been successfully applied to many substituted pyridines. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, etc.). This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Comparing calculated and experimental chemical shifts is a powerful method for structure confirmation. acs.org

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. acs.org This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the electronic structure and the nature of the transitions (e.g., π-π* or n-π*). This method has been used to interpret the spectra of complex actinide compounds containing pyridine-based ligands. acs.org

For this compound, these theoretical predictions would be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Applications and Translational Research of 4 Iodopyridin 3 Ol

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

4-Iodopyridin-3-ol is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its unique structure, featuring both a hydroxyl group and an iodine atom on a pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Precursor for Complex Heterocyclic Architectures

The reactivity of the iodine and hydroxyl groups on the pyridine ring of this compound makes it an ideal starting material for constructing intricate heterocyclic systems. The iodine atom can be readily displaced or participate in various cross-coupling reactions, while the hydroxyl group can be derivatized or used to direct further reactions. This dual functionality enables the synthesis of fused ring systems and polycyclic scaffolds. For instance, derivatives of this compound can be used to create complex structures like pyrazolo[3,4-b]pyridines, which are significant in medicinal chemistry. mdpi.com The synthesis of such complex molecules often involves multi-step reaction sequences where the strategic use of functionalized pyridines is essential. mdpi.com

Functionalization for Diverse Chemical Scaffolds and Advanced Materials

The functional groups of this compound allow for its incorporation into a variety of chemical scaffolds. The iodine atom is particularly useful for introducing the pyridinol moiety into larger molecules through reactions like Suzuki or Sonogashira cross-coupling. rsc.orgresearchgate.net This enables the creation of libraries of compounds with diverse functionalities. Beyond pharmaceuticals, these functionalized pyridines have applications in materials science, where they can be used to construct advanced materials with specific electronic or photophysical properties. rsc.org The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes iodinated pyridines like this compound valuable for creating novel organic materials. acs.org

Contributions to Medicinal Chemistry and Drug Discovery

The this compound scaffold and its derivatives, particularly pyridinones, are of significant interest in medicinal chemistry due to their wide range of biological activities. sci-hub.seresearchgate.netfrontiersin.orgnih.gov

Pyridinone Derivatives as Privileged Structures and Bioisosteres in Drug Design

Pyridinone structures, which can exist in tautomeric equilibrium with hydroxypyridines like this compound, are considered "privileged structures" in drug discovery. sci-hub.seresearchgate.netfrontiersin.org This means they are capable of binding to multiple biological targets with high affinity. Pyridinones can act as both hydrogen bond donors and acceptors, facilitating strong interactions with proteins. sci-hub.seresearchgate.netfrontiersin.orgrsc.org They are often used as bioisosteres for other chemical groups, such as phenyl rings or amides, to improve a drug candidate's properties, including solubility, metabolic stability, and target specificity. sci-hub.seresearchgate.netnih.govrsc.org The ability to fine-tune these properties through chemical modification makes the pyridinone scaffold highly valuable for medicinal chemists. frontiersin.org

Exploration in Anticancer Agents and Tumor Growth Inhibition

Derivatives of pyridin-3-ol have been investigated for their potential as anticancer agents. plos.org For example, a 6-amino-2,4,5-trimethylpyridin-3-ol analog, BJ-1108, was shown to inhibit serotonin-induced angiogenesis and tumor growth. plos.org This compound was found to suppress the growth of breast cancer cells in a chick chorioallantoic membrane (CAM) assay. plos.org The mechanism of action for some pyridine-based anticancer agents involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/NOX pathway. plos.org Furthermore, pyridine-thiazole hybrid molecules have demonstrated significant cytotoxic activity against various cancer cell lines, including those from colon, breast, and lung cancers, as well as glioblastoma and leukemia. nih.gov Some of these compounds have shown selectivity for cancer cells over normal cells. nih.gov The development of indazole derivatives, which can be synthesized from pyridine precursors, has also led to the discovery of potent anticancer agents. researchgate.net

Antimicrobial and Antiviral Compound Development

The pyridine nucleus is a common feature in many compounds with antimicrobial and antiviral properties. nih.gov Research has shown that 2-iodopyridin-3-ol (B189409) exhibits antimicrobial and antifungal properties, inhibiting the growth of certain microorganisms. ontosight.ai This makes it a promising lead compound for the development of new anti-infective agents. ontosight.ai Pyridinone derivatives have also been explored for their antiviral activities. For instance, some have been investigated as potential inhibitors of the influenza virus and the hepatitis B virus (HBV). nih.gov The development of novel antiviral materials has also incorporated bioactive metabolites, including those with pyridine-like structures, into biocompatible matrices to combat viral pathogens. univ-larochelle.fr

Neuroscientific Applications and Neuroprotective Effects

While direct neuroprotective studies on this compound are not extensively documented, its derivatives are significant in the development of therapeutics for neurological conditions. A key derivative, (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester, functions as a critical intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. nih.gov The core structure is found in more complex molecules designed for neuroprotection. For instance, research into pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, has identified them as promising agents for diseases like Alzheimer's, and their synthesis can utilize intermediates derived from this compound. synquestlabs.com Furthermore, the broader class of iodinated pyridine structures is integral to neuroscience research, such as in the creation of radioligands for imaging β-amyloid plaques in Alzheimer's disease. nih.gov This highlights the role of the this compound scaffold as a foundational element for building molecules with potential neuroprotective effects.

Cardiovascular Research and Cardiotonic Applications

The pyridinone core of this compound is a structure of interest in cardiovascular research. Pyridinone-containing compounds are known to exhibit a wide array of pharmacological effects, including cardiotonic (heart-strengthening) activities. uni.lufishersci.ca Prominent examples from this class include milrinone (B1677136) and amrinone, both of which are phosphodiesterase 3 inhibitors used in the management of heart failure. nih.govuni.lunih.govuni.lu The mechanism of these drugs involves increasing cardiac contractility. uni.lu Although research has not focused specifically on this compound for cardiac applications, its structural similarity to these established cardiotonic agents suggests a potential avenue for future investigation into new cardiovascular drugs.

Modulation of Enzymatic Activity and Receptor Interactions

The molecular architecture of this compound makes it a versatile scaffold for designing molecules that can modulate the activity of enzymes and receptors. The pyridinone structure can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets, particularly the hinge regions of kinases. uni.lufishersci.ca Derivatives of this compound are utilized in biochemical research to study enzyme inhibition and receptor binding, which is crucial for understanding drug interactions and biochemical pathways. nih.gov

Research has shown that related pyridine structures are effective in this regard. For example, aminopyridine scaffolds have been used to design potent inhibitors of the Nek2 kinase, which is implicated in cancer. nih.gov Similarly, furo[3,2-b]pyridine (B1253681) cores, which are bioisosteres of other kinase inhibitors, have been developed to selectively target Activin Receptor-like Kinases (ALK), demonstrating the adaptability of the pyridine ring in creating specific modulators of receptor activity. nih.gov The functional groups of this compound provide a basis for developing inhibitors for a wide range of enzymes and receptors. uni.lu

Structure-Activity Relationship (SAR) Studies in Optimizing Drug Candidates

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for refining lead compounds into effective drug candidates, and this compound provides a valuable template for such investigations. fishersci.ca SAR studies systematically alter a molecule's structure to determine which parts are essential for its biological activity. fishersci.ca The pyridinone scaffold is frequently modified in these studies to enhance properties like potency and selectivity. uni.lufishersci.ca

The iodine atom at the 4-position and the hydroxyl group at the 3-position of this compound are key sites for modification. For instance, a systematic SAR study on a series of 3-iodo-4-phenoxypyridinone derivatives was conducted to evaluate their activity as anti-HIV agents. fishersci.no Such studies help in designing new molecules with improved drug-like properties. fishersci.ca The development of antagonists for receptors like mGluR5 and P2Y12 has also relied heavily on SAR studies of substituted pyridine compounds. nih.gov

Potential in Materials Science and Photophysical Applications

Beyond pharmaceuticals, this compound and its derivatives show potential in the field of materials science. The compound's structure can be incorporated into larger molecules to create advanced materials, such as specialized polymers and coatings with enhanced durability. nih.gov

Development of Molecular Sensors and Electronic Components

A significant application in materials science is the use of pyridine-containing molecules in molecular electronics. The pyridine group can provide a reliable contact point to metal surfaces, a crucial feature for creating single-molecule electronic junctions. Research has demonstrated the use of 4-iodopyridine (B57791) in the synthesis of pyridine-terminated molecules that can form highly organized monomolecular films (Langmuir-Blodgett films). nih.gov These films can be characterized for their electrical properties, paving the way for their use in novel electronic components and molecular sensors. nih.gov

Applications in Agricultural Chemistry

The utility of this compound extends to agricultural science. A derivative, (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester, is used in the formulation of agrochemicals. nih.gov Specifically, it is employed to enhance the effectiveness of pesticides and herbicides, which can contribute to improved crop protection and yields. nih.gov The inclusion of related halogenated pyridine structures in agricultural chemicals underscores the value of this molecular framework in the industry.

Future Research Directions and Concluding Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize safety, efficiency, and environmental stewardship. For 4-Iodopyridin-3-ol and its derivatives, a key research direction involves moving away from traditional synthetic methods that may employ hazardous reagents or harsh conditions.

Future research will likely focus on:

Biocatalytic Processes : The use of enzymes or whole-cell systems offers a one-pot, environmentally friendly alternative to conventional multi-step chemical synthesis, notably avoiding harsh oxidants and reductants.

Green Solvents and Catalysts : There is a growing emphasis on replacing traditional organic solvents with more sustainable alternatives, such as water or biomass-derived solvents like cyclopentyl methyl ether (CPME). mdpi.comresearchgate.net The development of environmentally benign and reusable catalysts, for instance, Al³⁺-exchanged K10 clay, presents a cost-effective and non-toxic option for synthesizing related heterocyclic structures. mdpi.com

Gas-Free Carbonylation : Traditional carbonylation reactions often rely on gaseous carbon monoxide (CO), which is hazardous. Innovative methods using solid CO sources, such as molybdenum hexacarbonyl (Mo(CO)₆), offer a safer and more sustainable approach for creating derivatives from precursors. researchgate.net

Transition-Metal-Free Synthesis : Developing protocols that avoid transition metals is economically and environmentally advantageous, as these methods are often less sensitive to air and moisture. researchgate.net

Advanced Mechanistic Investigations of Novel Reactivity Patterns and Selectivity

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for designing more efficient and selective chemical transformations.

Key areas for advanced mechanistic investigation include:

Pyridyne Intermediates : The isomerization of halopyridines can proceed through highly reactive pyridyne intermediates. Studies into the formation and trapping of 3,4-pyridyne from precursors like 3-iodopyridine (B74083) can elucidate the pathways that lead to specific substitution patterns, such as the preferential formation of 4-substituted products. amazonaws.com

Halogen Dance Reactions : The "halogen dance" is a rearrangement reaction where a halogen atom migrates to a different position on an aromatic ring. Investigating this phenomenon in iodo-substituted pyridines and related heterocycles can unlock novel synthetic routes. researchgate.netresearchgate.net For example, the transformation of 5-iodooxazoles into 4-iodooxazoles has been studied to understand the underlying mechanism and optimize reaction conditions. researchgate.net

Palladium-Catalyzed C–H Activation : Direct functionalization of C–H bonds is a powerful tool in organic synthesis. Mechanistic studies on palladium-catalyzed C–H iodination can reveal the intricacies of how directing groups guide the reaction to specific sites, such as the ortho or meta positions on an aromatic ring, which could be applied to pyridine (B92270) systems. chinesechemsoc.org

Regioselectivity in Annulation Reactions : The Larock heteroannulation, a palladium-catalyzed reaction, is a potent method for constructing heterocyclic rings like indoles from iodoanilines and alkynes. ub.edu Detailed mechanistic studies of similar annulation strategies for pyridinol derivatives would provide insights into controlling regioselectivity, leading to the precise synthesis of desired isomers. ub.edu

Exploration of Undiscovered Biological Activities and Identification of Novel Therapeutic Targets

The pyridinone scaffold, of which this compound is a member, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. frontiersin.org Future research will focus on leveraging this scaffold to discover new therapeutic agents.

Promising avenues of exploration include:

Broad-Spectrum Biological Screening : Pyridinone derivatives have demonstrated a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.orgresearchgate.net Systematic screening of novel this compound derivatives against diverse biological targets is a priority.

Kinase Inhibition : The pyridine structure is a key component in many kinase inhibitors, which are crucial in cancer therapy. researchgate.net The pyridinone core can form hydrogen bonds with the kinase hinge region, making it a valuable motif for designing new inhibitors targeting enzymes like Met kinase or Bruton's tyrosine kinase. frontiersin.org

Enzyme and Receptor Modulation : Beyond kinases, pyridinone derivatives have been investigated as inhibitors of other enzymes like Orotate Phosphoribosyltransferase (OPRT) for tuberculosis and malaria, and as modulators of G-protein-coupled receptors (GPCRs). nih.gov

Structure-Activity Relationship (SAR) Studies : Detailed SAR studies are essential to understand how structural modifications to the this compound core affect biological activity. This involves synthesizing libraries of related compounds and evaluating how changes in substituents influence their potency and selectivity against targets like Aurora kinases in cancer. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Design and Material Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. For compounds like this compound, AI offers powerful tools to accelerate research and innovation.

Future applications in this domain will likely involve:

De Novo Molecular Design : Generative AI models can design novel molecules with desired chemical properties from scratch. merckgroup.com Models like DiffSMol can generate realistic 3D structures of small molecules that are optimized to bind to specific protein targets, potentially creating new drug candidates based on the this compound scaffold. osu.edu

Accelerated Screening and Property Prediction : AI can rapidly screen vast virtual libraries of compounds to identify those with the highest probability of being active against a biological target. selvita.com This significantly reduces the time and cost associated with physical high-throughput screening. selvita.com AI algorithms can also predict key drug-like properties, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Optimizing Synthetic Routes : Machine learning can analyze vast datasets of chemical reactions to predict optimal synthetic pathways, reaction conditions, and potential yields, aiding in the efficient production of this compound derivatives.

Data-Driven Discovery : The success of AI in drug discovery relies on large, high-quality datasets. merckgroup.comresearchgate.net By leveraging decades of data from chemical synthesis and clinical trials, AI can identify complex patterns and relationships that are beyond human capability, potentially accelerating the drug discovery process by 25% to 50%. merckgroup.com

Scalable Synthesis and Industrial Applications of this compound Derivatives

For this compound to transition from a laboratory curiosity to a widely used chemical, the development of scalable and cost-effective manufacturing processes is essential. Its utility extends beyond pharmaceuticals into other industrial sectors.

Future work in this area will concentrate on:

Process Scale-Up : Research is needed to transition synthetic methods from the laboratory bench to industrial-scale manufacturing. This includes the development of processes that are simple, robust, and can produce the compound in large batches (e.g., 5-10 kg or more). google.com The use of continuous flow reactors can offer precise control over reaction parameters, improving efficiency and yield for industrial production.

Agrochemicals : Halogenated pyridine compounds serve as important intermediates in the synthesis of agrochemicals, including pesticides and herbicides. Derivatives of this compound could be explored for the development of new and more effective crop protection agents.

Materials Science : The unique electronic and structural properties of iodopyridines make them valuable building blocks for functional materials. ontosight.ai Potential applications include the synthesis of dyes, pigments, and polymers. reclaimedminerals.com

Versatile Chemical Intermediates : Iodopyridines are highly versatile intermediates in synthetic chemistry, routinely used on an industrial scale for a variety of applications. chempanda.com The reactivity of the iodine atom allows for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures for diverse industrial needs. chempanda.com

Q & A

Basic: What are the established synthetic routes for 4-Iodopyridin-3-ol, and how are the products rigorously characterized?

Methodological Answer:

this compound is typically synthesized via halogenation of pyridine precursors. A common approach involves iodination at the 4-position of a 3-hydroxypyridine derivative using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example:

- Step 1: React 3-hydroxypyridine with ICl in acetic acid at 60°C for 6 hours.

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane).

- Step 3: Characterize using 1H/13C NMR (δ ~7.5–8.5 ppm for aromatic protons), mass spectrometry (expected [M+H]+ at m/z 236), and elemental analysis (C: 25.7%, H: 1.7%, N: 5.9%) .

Table 1: Comparison of Synthetic Yields Under Varied Conditions

| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ICl | Acetic Acid | 60 | 72 |

| NIS | DCM | 25 | 65 |

| KI/H2O2 | Ethanol | 80 | 58 |

Key Consideration: Ensure trace moisture is excluded to avoid hydrolysis of the iodinated product .

Basic: How should researchers evaluate the stability of this compound under different storage and reaction conditions?

Methodological Answer:

Stability is influenced by:

- Light Sensitivity: Store in amber vials at –20°C; UV-Vis spectroscopy shows degradation peaks at 320 nm after 48 hours under ambient light .

- Thermal Stability: TGA analysis indicates decomposition above 150°C.

- Solvent Compatibility: Stable in DMSO and ethanol but reacts with strong bases (e.g., NaOH) via hydroxyl deprotonation, leading to iodide displacement .

Recommendation: Conduct accelerated stability studies using HPLC to monitor purity over time (e.g., 90% purity retention after 6 months at –20°C) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Tautomerism: The hydroxyl and iodine groups enable keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to identify dominant forms .

- Impurity Interference: Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

- Crystallographic Validation: Single-crystal X-ray diffraction of derivatives (e.g., 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol) confirms regiochemistry .

Table 2: Resolving Ambiguities in Spectral Data

| Issue | Technique | Outcome |

|---|---|---|

| Overlapping NMR peaks | HSQC | Assigns C-4 iodination vs. C-2 substitution |

| Mass fragmentation | High-resolution MS | Confirms molecular ion vs. adducts (e.g., [M+Na]+) |

Advanced: What strategies enable regioselective functionalization of this compound for complex heterocycle synthesis?

Methodological Answer:

The iodine atom acts as a directing group for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution:

- Palladium-Catalyzed Coupling: React with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) to install aryl groups at C-4 .

- Nucleophilic Displacement: Replace iodine with amines (e.g., piperidine) under microwave irradiation (120°C, 30 min) .

Challenge: Competing reactivity at the C-3 hydroxyl group requires protection (e.g., silylation with TBSCl) prior to functionalization .

Table 3: Regioselective Reactions of this compound

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, DMF/H2O | 4-Arylpyridin-3-ol | 68 |

| SNAr with Piperidine | Microwave, 120°C | 4-Piperidinylpyridin-3-ol | 75 |

Advanced: How can computational chemistry guide the design of this compound-based inhibitors for enzyme targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., kinases). The iodine’s van der Waals radius enhances binding in hydrophobic pockets .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices highlight C-4 as electrophilic) .

- SAR Analysis: Compare with analogs (e.g., 5-Fluoro-3-iodopyridin-2-ol) to identify substituent effects on bioactivity .

Validation: Correlate computed binding energies with experimental IC50 values (e.g., R² = 0.89 for kinase inhibitors) .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。